3-(2-Propenyl)-cyclopentanol
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Overview
Description
3-(2-Propenyl)-cyclopentanol is an organic compound characterized by a cyclopentane ring substituted with an allyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Propenyl)-cyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with allyl bromide, followed by hydrolysis to yield the desired product . Another method includes the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Propenyl)-cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Cyclopentanone or cyclopentanol derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentanol derivatives.
Scientific Research Applications
3-(2-Propenyl)-cyclopentanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Propenyl)-cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The allyl group can participate in reactions that modify the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Cyclopentanol: Similar structure but lacks the allyl group.
Allylcyclopentane: Similar structure but lacks the hydroxyl group.
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-7-4-5-8(9)6-7/h2,7-9H,1,3-6H2 |
InChI Key |
ZSGKITHCXHKYIU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCC(C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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